2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
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Overview
Description
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a suitable thiol compound under controlled conditions.
Formation of the Hydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with an appropriate hydrazide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the hydrazide moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or hydrazide derivatives.
Substitution: Formation of substituted triazole or methoxyphenyl derivatives.
Scientific Research Applications
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biological Studies: It is used in biological assays to study its interaction with various enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It may inhibit key pathways such as DNA synthesis, protein synthesis, and cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide lies in its specific structural features, such as the presence of the ethyl and methoxyphenyl groups, which may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H21N5O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-4-24-18(14-6-9-15(26-3)10-7-14)22-23-19(24)28-12-17(25)21-20-11-16-8-5-13(2)27-16/h5-11H,4,12H2,1-3H3,(H,21,25)/b20-11+ |
InChI Key |
HTHYPVFEFZVFOD-RGVLZGJSSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(O2)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(O2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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